molecular formula C25H33N3O3 B6118277 1-[1-(2,5-dimethoxybenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine

1-[1-(2,5-dimethoxybenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine

Cat. No. B6118277
M. Wt: 423.5 g/mol
InChI Key: DZTZPGKXRFYAHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(2,5-dimethoxybenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine, also known as 2C-E, is a synthetic hallucinogenic drug that belongs to the phenethylamine family. It was first synthesized by Alexander Shulgin in 1977 and has gained popularity among recreational drug users due to its psychedelic effects. However,

Mechanism of Action

The mechanism of action of 1-[1-(2,5-dimethoxybenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine involves its binding to the serotonin 5-HT2A receptor, which is responsible for regulating mood, perception, and cognition. This binding leads to an increase in the release of neurotransmitters such as dopamine and norepinephrine, which are associated with pleasure and arousal. The activation of the 5-HT2A receptor also leads to changes in brain activity and connectivity, which may explain the altered perception and consciousness experienced by users.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[1-(2,5-dimethoxybenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine include changes in heart rate, blood pressure, and body temperature. It also causes dilation of the pupils and alters visual perception, leading to hallucinations. Additionally, 1-[1-(2,5-dimethoxybenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine can cause nausea, vomiting, and anxiety, especially at higher doses. These effects are due to the drug's interactions with the serotonin and dopamine systems in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[1-(2,5-dimethoxybenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine in lab experiments include its ability to selectively activate the 5-HT2A receptor, which is involved in various physiological and psychological processes. It also has a relatively short duration of action, which allows for precise control over the timing of experiments. However, the limitations of using 1-[1-(2,5-dimethoxybenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine include its potential for abuse and the lack of long-term safety data. Additionally, the synthesis of 1-[1-(2,5-dimethoxybenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine is complex and requires specialized equipment and expertise.

Future Directions

Future research on 1-[1-(2,5-dimethoxybenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine should focus on its potential therapeutic effects in treating mental health disorders such as depression and anxiety. It should also investigate the long-term safety and efficacy of the drug, as well as its potential for abuse and addiction. Additionally, future studies should explore the mechanisms underlying the altered perception and consciousness experienced by users, as well as the potential for using 1-[1-(2,5-dimethoxybenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine as a tool for understanding the brain and behavior.
In conclusion, 1-[1-(2,5-dimethoxybenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine, or 1-[1-(2,5-dimethoxybenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine, is a synthetic hallucinogenic drug that has gained popularity among recreational drug users. However, its scientific research applications are vast, including its potential therapeutic effects in treating mental health disorders and its ability to selectively activate the 5-HT2A receptor. The synthesis of 1-[1-(2,5-dimethoxybenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine is complex, and its use in lab experiments has both advantages and limitations. Future research on 1-[1-(2,5-dimethoxybenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine should focus on its potential therapeutic effects and its mechanisms of action.

Synthesis Methods

The synthesis of 1-[1-(2,5-dimethoxybenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to yield 2,5-dimethoxyphenyl-2-nitropropene. This intermediate is then reduced to 2,5-dimethoxyphenyl-2-propanone, which is reacted with piperidine and 2-methylphenylpiperazine to yield 1-[1-(2,5-dimethoxybenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine. The synthesis of 1-[1-(2,5-dimethoxybenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine is complex and requires advanced knowledge of organic chemistry.

Scientific Research Applications

1-[1-(2,5-dimethoxybenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine has been used in scientific research to study its effects on the brain and behavior. It has been shown to activate the serotonin 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. Studies have also shown that 1-[1-(2,5-dimethoxybenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine alters brain activity in regions associated with visual processing and self-awareness. Additionally, 1-[1-(2,5-dimethoxybenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine has been used in studies investigating the potential therapeutic effects of psychedelics in treating mental health disorders such as depression and anxiety.

properties

IUPAC Name

(2,5-dimethoxyphenyl)-[3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O3/c1-19-7-4-5-9-23(19)27-15-13-26(14-16-27)20-8-6-12-28(18-20)25(29)22-17-21(30-2)10-11-24(22)31-3/h4-5,7,9-11,17,20H,6,8,12-16,18H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTZPGKXRFYAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3CCCN(C3)C(=O)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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